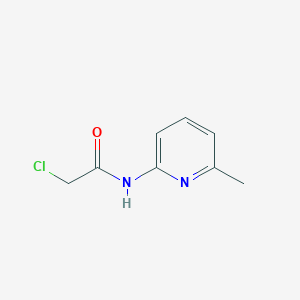![molecular formula C22H30N2O3S B2750386 Ethyl 1-({2-[4-(tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-piperidinecarboxylate CAS No. 439097-03-7](/img/structure/B2750386.png)
Ethyl 1-({2-[4-(tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like the one you mentioned typically belong to the class of organic compounds known as ethers . Ethers are compounds having two alkyl or aryl groups bonded to an oxygen atom . They are used in various applications including dyes, perfumes, oils, waxes, and other industrial uses .
Synthesis Analysis
The synthesis of similar compounds often involves reactions at the benzylic position . These reactions are very important for synthesis problems .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques such as X-ray diffraction and NMR .Chemical Reactions Analysis
Ethers, unlike alcohols, have no hydrogen atom on the oxygen atom (that is, no OH group). Therefore, there is no intermolecular hydrogen bonding between ether molecules, which affects their chemical reactions .Physical And Chemical Properties Analysis
Ethers have unique physical and chemical properties. For example, the boiling point of an ether is generally higher than that of an alkane of similar molecular mass . This is due to the presence of an electronegative oxygen atom which gives ethers a small dipole moment .Scientific Research Applications
Synthetic Applications
Chemical Synthesis and Functionalization : The compound has been employed in the synthesis of highly functionalized tetrahydropyridines through [4 + 2] annulation reactions. This process, utilizing ethyl 2-methyl-2,3-butadienoate and N-tosylimines, highlights its role in generating compounds with potential applications in medicinal chemistry and material science (Zhu, Lan, & Kwon, 2003).
Catalytic Applications
Iron Catalyzed Ethylene Reactions : Research into (phenoxyimidazolyl-salicylaldimine)iron complexes indicates potential applications in catalysis, particularly in the oligomerization and polymerization of ethylene. These processes are critical in producing various industrial polymers and chemicals (Yankey et al., 2014).
Antimicrobial Applications
Development of Antimicrobial Agents : Thiazole derivatives, such as those synthesized from the compound , have shown antimicrobial activities against a range of bacterial and fungal pathogens. This opens avenues for the development of new antimicrobial agents, which are crucial in the fight against resistant microbial strains (Wardkhan et al., 2008).
Material Science Applications
Photoluminescence and Surfactant Interaction Studies : Investigations into the photophysical properties of related compounds have shown potential applications in material science, particularly in the study of surfactant interactions in organized media. This research could lead to advances in the development of new materials with specific optical properties (Alsharif et al., 2018).
Anticancer Research
Potential Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, related to the compound , have been evaluated as anticancer agents. This suggests a potential role in the development of new treatments for cancer, highlighting the compound's importance in medicinal chemistry research (Rehman et al., 2018).
Safety and Hazards
properties
IUPAC Name |
ethyl 1-[[2-(4-tert-butylphenoxy)-1,3-thiazol-5-yl]methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-5-26-20(25)16-10-12-24(13-11-16)15-19-14-23-21(28-19)27-18-8-6-17(7-9-18)22(2,3)4/h6-9,14,16H,5,10-13,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIBDRHENNWCPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CN=C(S2)OC3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B2750316.png)





![N-(4-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2750325.png)
![Tert-butyl N-[4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2750326.png)